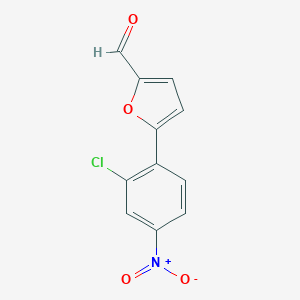
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in the development of various drugs and biologically active agents .
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Zukünftige Richtungen
Future research on “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide” could focus on its synthesis, reactivity, and potential applications in medicine or materials science. Thiazoles are found in many biologically active compounds, so this compound could have interesting biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with appropriate reagents. One common method involves the use of mercapto derivatives to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wirkmechanismus
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-phenylthiazol-2-yl)-2-nitrobenzamide
- N-(5-methylthiazol-2-yl)-2-nitrobenzamide
- N-(4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Uniqueness
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is unique due to the specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of both the methyl and phenyl groups on the thiazole ring can enhance its interaction with biological targets and improve its overall efficacy .
Eigenschaften
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-15(12-7-3-2-4-8-12)18-17(24-11)19-16(21)13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSAMPVRZRYOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-[[3-(2-Hydroxyethyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-ylidene]amino]phenyl]ethanone](/img/structure/B448437.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-3-phenylisoxazole](/img/structure/B448438.png)

![11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448440.png)
![Ethyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B448443.png)
![Ethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B448444.png)
![2-{4-[(3-iodoanilino)carbonyl]phenyl}-N-(3-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B448445.png)

![2,6-Dimethyl-4-[(4-methylphenyl)sulfonyl]morpholine](/img/structure/B448449.png)
![N-(2-Chlorophenyl)-3-[(diphenylacetyl)amino]benzamide](/img/structure/B448451.png)

![4-chloro-N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B448456.png)
![2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B448457.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B448459.png)
